![molecular formula C26H24F3N5O5 B1514014 (2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1514014.png)
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of L-alanine, an amino acid, and features a benzimidazole and pyridine moiety, which contribute to its diverse chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the protection of the amino group of L-alanine, followed by the introduction of the ethylphenylamino group through a nucleophilic substitution reaction. The benzimidazole and pyridine moieties are then introduced via condensation reactions. The final step involves the deprotection of the amino group and the formation of the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that express the necessary enzymes for the synthesis. Alternatively, chemical synthesis methods can be scaled up using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
科学研究应用
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and proteins, altering their activity and function. The benzimidazole and pyridine moieties play a crucial role in binding to active sites, thereby modulating biological processes.
相似化合物的比较
Similar Compounds
L-Alanine derivatives: Compounds with similar amino acid backbones but different substituents.
Benzimidazole derivatives: Compounds featuring the benzimidazole moiety with various functional groups.
Pyridine derivatives: Compounds containing the pyridine ring with different substituents.
Uniqueness
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid is unique due to its combination of L-alanine, benzimidazole, and pyridine moieties, which confer distinct chemical and biological properties not found in simpler analogs.
属性
分子式 |
C26H24F3N5O5 |
|---|---|
分子量 |
543.5 g/mol |
IUPAC 名称 |
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H23N5O3.C2HF3O2/c1-2-29(18-6-4-3-5-7-18)15-21(24(31)32)28-23(30)17-8-9-19-20(14-17)27-22(26-19)16-10-12-25-13-11-16;3-2(4,5)1(6)7/h3-14,21H,2,15H2,1H3,(H,26,27)(H,28,30)(H,31,32);(H,6,7)/t21-;/m0./s1 |
InChI 键 |
OIYMVJIIZKWMID-BOXHHOBZSA-N |
手性 SMILES |
CCN(C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCN(CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


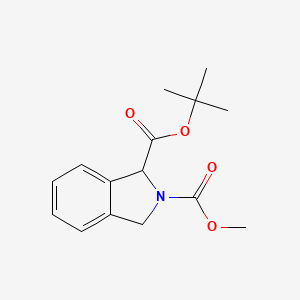
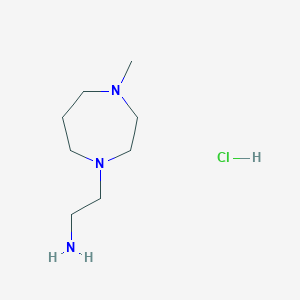
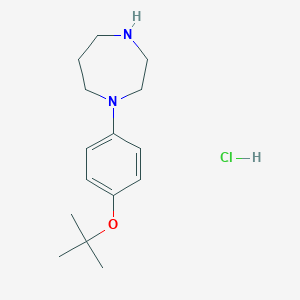
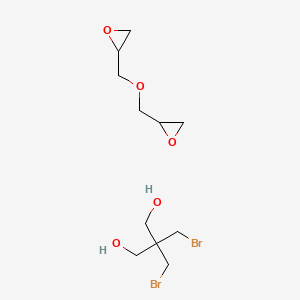
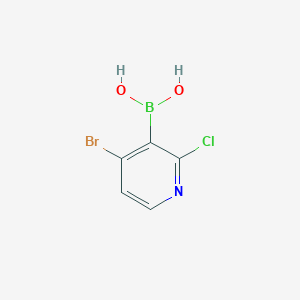
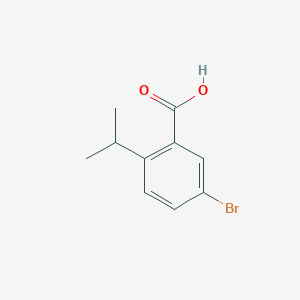
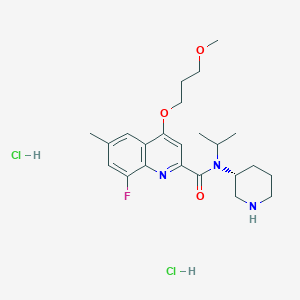
![3H-Pyrazolo[3,4-b]pyridine, 5-bromo-3-methyl-](/img/structure/B1513991.png)
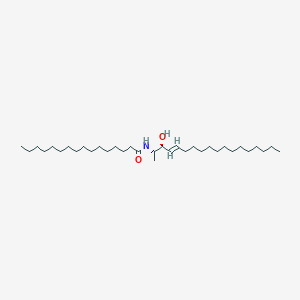
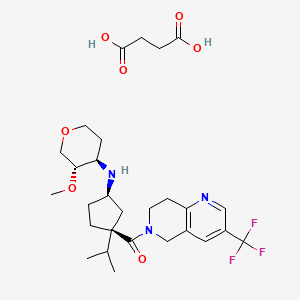

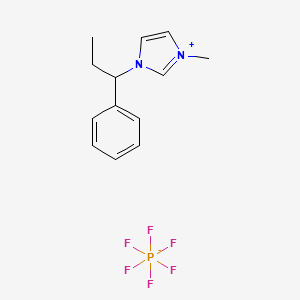
![3H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B1514011.png)
![Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]-](/img/structure/B1514012.png)
